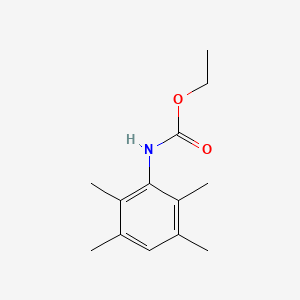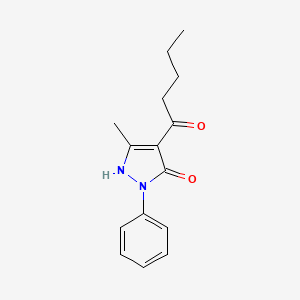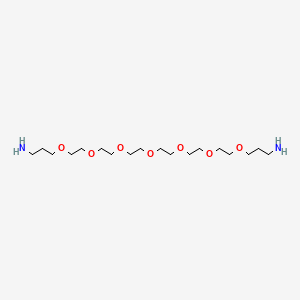
4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-diamine: is a chemical compound with the molecular formula C18H40N2O7 and a molecular weight of 396.52 g/mol . This compound is characterized by its long chain structure with multiple ether linkages and terminal amine groups. It is often used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-diamine typically involves the reaction of polyethylene glycol (PEG) derivatives with amine-containing compounds. The process generally includes the following steps:
Activation of PEG: Polyethylene glycol is activated using reagents like tosyl chloride or mesyl chloride to introduce reactive groups.
Reaction with Amine: The activated PEG is then reacted with an amine compound under controlled conditions to form the desired diamine product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-diamine undergoes various chemical reactions, including:
Oxidation: The terminal amine groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides and thiolates are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted ether derivatives.
Applications De Recherche Scientifique
4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-diamine involves its interaction with various molecular targets and pathways. The terminal amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound’s long chain and multiple ether linkages allow it to interact with cell membranes and other macromolecules, potentially altering their properties and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-dioic acid: Similar structure but with carboxylic acid groups instead of amine groups.
4,7,10,13,16,19,22-Heptaoxapentacosa-1,24-diyne: Contains alkyne groups instead of amine groups.
Uniqueness
4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-diamine is unique due to its terminal amine groups, which provide distinct reactivity and functionality compared to similar compounds with different terminal groups. This makes it particularly useful in applications requiring specific interactions with biological molecules and materials.
Propriétés
Numéro CAS |
96146-49-5 |
|---|---|
Formule moléculaire |
C18H40N2O7 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propan-1-amine |
InChI |
InChI=1S/C18H40N2O7/c19-3-1-5-21-7-9-23-11-13-25-15-17-27-18-16-26-14-12-24-10-8-22-6-2-4-20/h1-20H2 |
Clé InChI |
MWJHUUIJCVWYGS-UHFFFAOYSA-N |
SMILES canonique |
C(CN)COCCOCCOCCOCCOCCOCCOCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


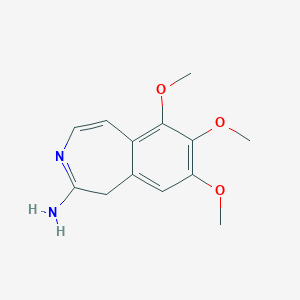
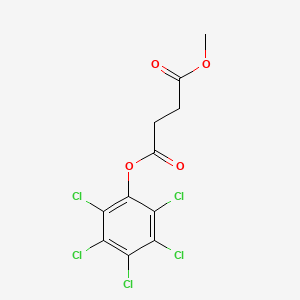

![7,8-Diphenyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14363256.png)
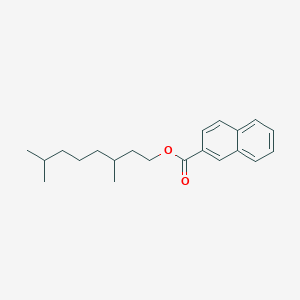
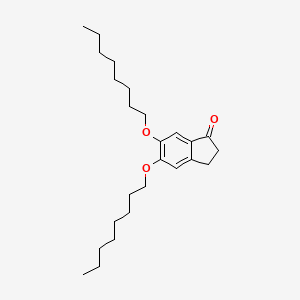
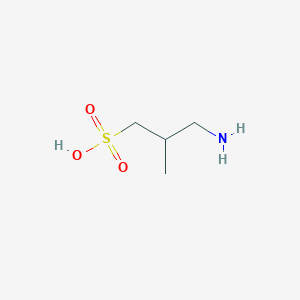
![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)

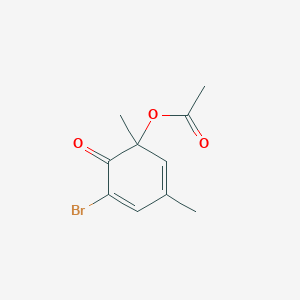
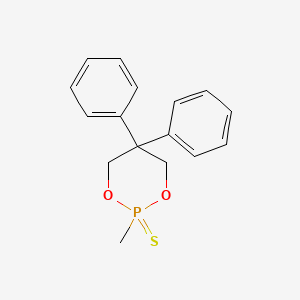
![N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide](/img/structure/B14363300.png)
